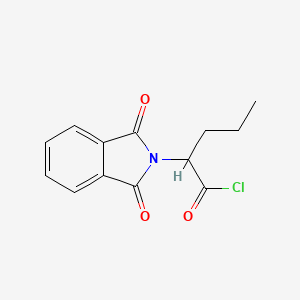
2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride is a chemical compound with the molecular formula C13H12ClNO3. It is a derivative of isoindoline and is characterized by the presence of a pentanoyl chloride group attached to the isoindoline ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride typically involves the reaction of isoindoline derivatives with pentanoyl chloride under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted isoindoline derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents.
Catalysts: Bases like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include substituted isoindoline derivatives, carboxylic acids, and various condensation products.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride involves its reactivity with nucleophiles. The pentanoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable reagent in organic synthesis and chemical modification processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxoisoindol-2-yl)pentanoic acid
- 2-(1,3-Dioxoisoindol-2-yl)ethanol
- 2-(1,3-Dioxoisoindol-2-yl)ethylamine
Uniqueness
What sets 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride apart from similar compounds is its high reactivity due to the presence of the pentanoyl chloride group. This makes it particularly useful in reactions requiring the formation of covalent bonds with nucleophiles, providing a versatile tool for synthetic chemists.
Propiedades
Fórmula molecular |
C13H12ClNO3 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)pentanoyl chloride |
InChI |
InChI=1S/C13H12ClNO3/c1-2-5-10(11(14)16)15-12(17)8-6-3-4-7-9(8)13(15)18/h3-4,6-7,10H,2,5H2,1H3 |
Clave InChI |
WPJKVPZQKIFYNA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12275239.png)
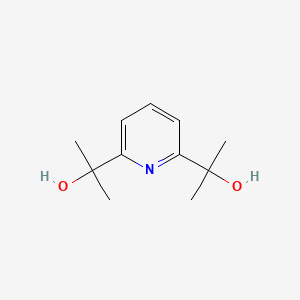
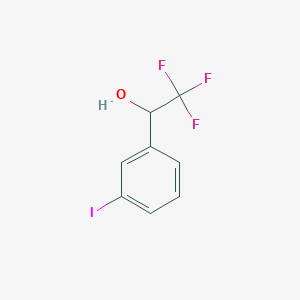
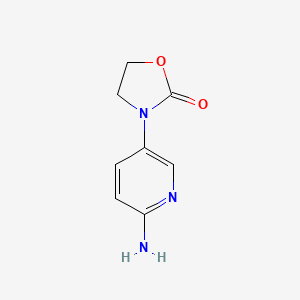

![9-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B12275272.png)
![N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
![benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate](/img/structure/B12275282.png)
![6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide](/img/structure/B12275289.png)
![2-(benzylsulfanyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12275295.png)
![Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B12275298.png)
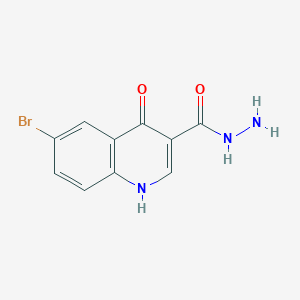
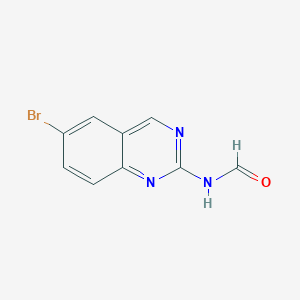
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine](/img/structure/B12275310.png)
